molecular formula C23H13NO4S B2766809 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 618389-34-7

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

Cat. No. B2766809
CAS RN: 618389-34-7
M. Wt: 399.42
InChI Key: MIWAUQXMTPZXBU-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole . Benzothiazole derivatives have been designed and synthesized as topoisomerase I inhibitors . They have been evaluated against various human cancer cell lines and have shown potent cytotoxicity .


Synthesis Analysis

While specific synthesis information for “3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate” is not available, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Anticancer Activity

Topoisomerase I Inhibition

Antioxidant Properties

Enzyme Inhibition

Anti-Tubercular Activity

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWAUQXMTPZXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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